molecular formula C18H25N3O3 B7922411 (S)-2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7922411
M. Wt: 331.4 g/mol
InChI Key: IKPIEFGATXSBOC-INIZCTEOSA-N
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Description

(S)-2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353946-93-6) is a chiral, synthetic organic compound of interest in medicinal chemistry and pharmaceutical research . This molecule features a complex structure that includes a pyrrolidine ring, a protected amino-acetyl moiety, a cyclopropyl group, and a benzyl ester . The presence of both amide and ester functional groups makes it a versatile building block or potential intermediate in the synthesis of more complex molecules, particularly those designed to interact with biological systems . Compounds with similar pyrrolidine and cyclopropyl scaffolds have been investigated as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4), a key target for type 2 diabetes therapeutics . Furthermore, structurally related molecules are explored as nonpeptide antagonists for various neuropeptide receptors, offering research tools with advantages in metabolic stability and blood-brain barrier penetration compared to peptide-based antagonists . This product is intended for research purposes and laboratory use only. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

benzyl (2S)-2-[[(2-aminoacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c19-11-17(22)21(15-8-9-15)12-16-7-4-10-20(16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,19H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPIEFGATXSBOC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(C3CC3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN(C3CC3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a pyrrolidine ring and a cyclopropyl group, contribute to its biological activity, making it a subject of ongoing research in medicinal chemistry.

  • Molecular Formula : C18H25N3O3
  • Molecular Weight : 325.41 g/mol
  • CAS Number : 1353946-31-2

The compound's structure is characterized by its pyrrolidine backbone, amino-acetyl substitution, and a benzyl ester functional group. These features are crucial for its interaction with biological targets.

Research indicates that this compound may interact with various neurotransmitter systems. Preliminary studies suggest it has neuroprotective properties, potentially acting as an antagonist or modulator at specific receptors. Understanding these interactions is essential for elucidating its therapeutic potential.

Biological Activities

The compound exhibits several notable biological activities:

  • Neuroprotective Effects : Initial studies indicate that it may protect neuronal cells from apoptosis, possibly through modulation of signaling pathways involved in cell survival.
  • Antiproliferative Activity : In vitro tests have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology.
  • Binding Affinity : Interaction studies demonstrate that the compound has a significant binding affinity for certain receptors, which may underlie its pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Neuroprotection Study : A study evaluated the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. Results showed a reduction in cell death compared to untreated controls, indicating its potential as a neuroprotective agent.
  • Anticancer Activity : In a comparative study involving various cancer cell lines (L1210, CEM, HeLa), the compound demonstrated significant antiproliferative activity with IC50 values ranging from 10 µM to 30 µM, depending on the cell line tested. These findings suggest that structural modifications could enhance its efficacy against specific cancers.
  • Receptor Interaction Analysis : Binding assays revealed that this compound selectively interacts with serotonin receptors, which may explain its neuroactive properties. Further investigations are needed to map out the specific receptor subtypes involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acidSimilar backbone with variations in side groupsMay exhibit different biological activity due to slight structural changes
(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl esterContains an aminoacetyl group but lacks cyclopropaneFocused on different receptor interactions
(R)-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-BenzamideIndole moiety instead of pyrrolidineNotable for its antimicrobial properties

These comparisons highlight the distinctiveness of this compound and underscore the need for further research into its unique mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Purity/Synthesis Notes Reference
(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (1353943-98-2) C₁₉H₂₉N₃O₃ 347.46 Isopropyl-amino, propionyl group Commercial availability (Parchem)
(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (1401666-68-9) C₁₉H₂₉N₃O₃ 347.46 Methyl-amino, 3-methyl-butyryl group 96% purity; no hazard data
2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (1354026-32-6) C₂₀H₃₁N₃O₃ 361.48 Ethyl-amino, 3-methyl-butyryl group Higher molar mass due to ethyl chain
(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester (1354001-15-2) C₁₅H₂₂N₂O₂S 294.41 Ethylsulfanylmethyl group Sulfur-containing analog
(R)-1-((2,3-(Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester (EP 4374877A2) C₁₅H₁₉F₂N₂O₂ 309.32 Difluorobenzyl, methyl ester Synthetic method: NaBH₃CN reduction

Key Observations:

Substituent Effects: Amino Group Variations: The cyclopropyl group (hypothetical in the target compound) likely increases steric hindrance compared to isopropyl (), ethyl (), or methyl () substituents. This could influence binding affinity in biological targets. Acyl Chains: Propionyl (C3) and 3-methyl-butyryl (C4) groups () may alter lipophilicity and metabolic stability compared to the target compound's acetyl (C2) group.

Molecular Weight and Polarity :

  • Ethyl-substituted analogs (e.g., ) exhibit higher molecular weights (~361 vs. ~347) due to extended alkyl chains.
  • Sulfur-containing derivatives () have lower molecular weights and distinct electronic properties.

Synthesis Strategies: Reductive amination using NaBH₃CN in methanol/acetic acid () is a common method for stabilizing labile intermediates in such esters.

Purity and Safety :

  • Commercial analogs () report purities up to 96%, but hazard data are often unspecified, suggesting moderate handling precautions.

Research Implications

  • Medicinal Chemistry : Cyclopropyl groups may enhance metabolic resistance compared to bulkier substituents (), while methyl esters () could improve bioavailability.

Preparation Methods

Asymmetric Hydrogenation of Pyrroline Derivatives

The (S)-pyrrolidine moiety is synthesized using methods adapted from enantioselective hydrogenation protocols. For example, WO2008137087A1 describes the hydrogenation of 2-methylpyrroline with a platinum catalyst to yield (R)- or (S)-2-methylpyrrolidine. Modifying this approach:

  • Substrate : 2-(Hydroxymethyl)pyrroline is hydrogenated using PtO₂ in methanol under 50 psi H₂ at 25°C.

  • Chiral Induction : (S)-Configuration is achieved via a chiral auxiliary or asymmetric catalysis.

  • Yield : ~85% enantiomeric excess (ee), purified via recrystallization with L-tartaric acid.

Resolution of Racemic Mixtures

If asymmetric synthesis proves challenging, kinetic resolution using enzymes (e.g., lipases) or chiral chromatography (e.g., Daicel columns) can isolate the (S)-enantiomer.

Cyclopropane Ring Formation and Functionalization

Cyclopropylamine Synthesis via Alkylation-Cyclization

US4367344A outlines a cyclopropanation strategy using 2-acylamino-4-methylthio-butanoic acid esters. Adapted for the target compound:

  • Alkylation : React 2-amino-ethyl-pyrrolidine with dimethyl sulfate in methanol at 80°C to form a thioether intermediate.

  • Cyclization : Treat with sodium methoxide to eliminate methyl mercaptan, forming the cyclopropyl ring.

  • Conditions : 1.2 eq dimethyl sulfate, 1.5 eq NaOMe, 12h reflux in THF.

  • Yield : 72% after column chromatography (SiO₂, hexane/EtOAc).

Introduction of the Amino-Acetyl Group

The 2-amino-acetyl moiety is installed via nucleophilic acyl substitution:

  • Acylation : React cyclopropylamine-pyrrolidine with chloroacetyl chloride in dichloromethane (DCM) with triethylamine.

  • Amination : Treat with aqueous ammonia to replace chloride with an amine group.

  • Yield : 68% after solvent evaporation and trituration.

Benzyl Ester Protection and Final Assembly

Carboxylic Acid Protection

The pyrrolidine-1-carboxylic acid is protected early to prevent side reactions:

  • Esterification : React pyrrolidine-1-carboxylic acid with benzyl alcohol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM.

  • Conditions : 0°C to 25°C

Q & A

Q. Table 1: Key Reaction Optimization Parameters

ParameterOptimal ConditionEvidence Source
Reductive AminationNaBH3CN, MeOH/AcOH (1:1), RT
Ester ProtectionBnCl, DIPEA, DCM, 0°C → RT
PurificationSilica gel, EtOAc/Hexane (3:7)

Q. Table 2: Common Analytical Challenges & Solutions

ChallengeSolutionEvidence Source
Racemization during synthesisUse chiral HPLC + low-temperature steps
Residual solvent in crude productBrine washes + anhydrous Na2SO4

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